molecular formula C24H15NO6 B11679277 4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

Cat. No.: B11679277
M. Wt: 413.4 g/mol
InChI Key: DMAGQVFLTXQPPF-UHFFFAOYSA-N
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Description

4-[2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]benzoic acid is a complex organic compound that features a unique structure combining an isoindole moiety with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.

    Acetylation: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the acetylated isoindole with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 4-[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]benzoic acid involves its interaction with specific molecular targets. The acetyl group and isoindole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl]benzoic acid
  • 4-[2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-methyl]benzoic acid

Uniqueness

4-[2-(3-Acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C24H15NO6

Molecular Weight

413.4 g/mol

IUPAC Name

4-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid

InChI

InChI=1S/C24H15NO6/c1-13(26)16-3-2-4-18(11-16)25-22(28)19-10-9-17(12-20(19)23(25)29)21(27)14-5-7-15(8-6-14)24(30)31/h2-12H,1H3,(H,30,31)

InChI Key

DMAGQVFLTXQPPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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